molecular formula C15H27NO3 B13077165 tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate CAS No. 1638759-67-7

tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate

Katalognummer: B13077165
CAS-Nummer: 1638759-67-7
Molekulargewicht: 269.38 g/mol
InChI-Schlüssel: LZMGHJUMIOMQFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound is characterized by a piperidine ring substituted with a tert-butyl ester group and a 5-oxopentan-2-yl group. It is commonly used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 5-oxopentan-2-one. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-Butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Derivatives with different functional groups replacing the tert-butyl ester.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

Biology: In biological research, this compound serves as an intermediate in the synthesis of bioactive molecules that can be used to study various biological pathways and mechanisms.

Medicine: The compound is utilized in the pharmaceutical industry for the synthesis of drugs with potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its derivative form. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact mechanism varies based on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Comparison: While these compounds share a similar piperidine or piperazine core structure, tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate is unique due to the presence of the 5-oxopentan-2-yl group. This structural difference imparts distinct chemical and biological properties, making it suitable for specific applications in synthesis and research.

Eigenschaften

CAS-Nummer

1638759-67-7

Molekularformel

C15H27NO3

Molekulargewicht

269.38 g/mol

IUPAC-Name

tert-butyl 4-(5-oxopentan-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H27NO3/c1-12(6-5-11-17)13-7-9-16(10-8-13)14(18)19-15(2,3)4/h11-13H,5-10H2,1-4H3

InChI-Schlüssel

LZMGHJUMIOMQFW-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=O)C1CCN(CC1)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.